molecular formula C14H16O5 B14907672 Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate

Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate

Cat. No.: B14907672
M. Wt: 264.27 g/mol
InChI Key: VLDPNAXPTVOVNB-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate is a chroman (benzodihydropyran) derivative characterized by a fused benzene-dihydropyran ring system. Key functional groups include a 7-hydroxyl group, a 6-acetyl substituent (COCH₃), and an ethyl ester at position 2. The acetyl group enhances electron-withdrawing effects, while the hydroxyl group may confer antioxidant properties.

Properties

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

ethyl 6-acetyl-7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C14H16O5/c1-3-18-14(17)12-5-4-9-6-10(8(2)15)11(16)7-13(9)19-12/h6-7,12,16H,3-5H2,1-2H3

InChI Key

VLDPNAXPTVOVNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=CC(=C(C=C2O1)O)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chroman ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and catalyst concentration, is optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Acetylation Reactions

The acetyl group at position 6 is likely introduced via acetylation of a hydroxyl group. Analogous reactions include:

Reaction Type Conditions Yield Reference
Acetylation of hydroxyl groupsAc₂O, DMAP, reflux85–93%
Selective acetylationAc₂O, pyridine, room temperature60–84%

Mechanism : Acetylation involves nucleophilic attack of the hydroxyl oxygen on acetylium ions, forming an acetyl ester. The presence of a chroman ring may stabilize intermediates, enhancing regioselectivity .

Esterification and Saponification

The ethyl ester at position 2 could undergo hydrolysis or transesterification:

  • Saponification : Conversion of ester to carboxylic acid using aqueous NaOH .

  • Transesterification : Reaction with alcohols under acid/base catalysis .

Reaction Conditions Product
SaponificationNaOH, aqueous ethanolChroman-2-carboxylic acid
TransesterificationMethanol, H₂SO₄Methyl ester analog

Hydrolysis and Substitution Reactions

The hydroxy group at position 7 may participate in:

  • Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) .

  • Alkylation : Reaction with alkyl halides under basic conditions .

Spectral Characterization

For structural confirmation, key spectral data from analogous compounds include:

¹H NMR (DMSO-d₆) :

  • Acetyl group : δ 2.2–2.6 ppm (singlet, 3H).

  • Ethyl ester : δ 4.2–4.3 ppm (quartet, 2H), δ 1.3 ppm (triplet, 3H).

  • Hydroxy group : δ 11–12 ppm (broad singlet) .

¹³C NMR :

  • Acetyl carbonyl : δ 170–175 ppm.

  • Ester carbonyl : δ 160–165 ppm .

Reaction Comparisons

A comparison of reaction conditions for chroman/chromenol derivatives is provided below:

Compound Reaction Conditions Yield Reference
Ethyl 7-hydroxycoumarin-4-carboxylateSynthesis via Pechmann condensationβ-keto ester + phenol, H₂SO₄64–93%
Chroman-3-carboxamideAmidationEDCI, HOBt, DMF54%
7-Hydroxycoumarin derivativesSuzuki couplingPd(OAc)₂, TBAB, DMF70–85%

Scientific Research Applications

Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate is a synthetic chroman derivative with a fused benzopyran structure, featuring an acetyl group at the 6-position and a carboxylate moiety at the 2-position. A hydroxyl group at the 7-position enhances its solubility and reactivity, making it a target for chemical transformations and biological studies.

Potential Applications

This compound has potential applications in various fields:

  • Pharmaceuticals: It may serve as a lead compound for drug development targeting oxidative stress-related diseases due to its biological activity.
  • Chemical research: Its structural features allow for diverse synthetic modifications that can lead to novel compounds with tailored properties.

Biological Activities of Chroman Derivatives

Chroman derivatives, including this compound, have been studied for their biological activities:

  • Antioxidant
  • Anti-inflammatory
  • Anticancer
  • Antiepileptic activities

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
Ethyl 7-hydroxycoumarinHydroxyl group at position 7Known for strong antioxidant properties
Ethyl 4-methylcoumarinMethyl substitution at position 4Exhibits distinct fluorescence properties
Ethyl 6-methoxy-7-hydroxycoumarinMethoxy group at position 6Potentially enhanced solubility and bioavailability
Ethyl coumarin-3-carboxylic acidCarboxylic acid functionality at position 3Focused on anti-inflammatory effects

Mechanism of Action

The mechanism of action of Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group at the 7-position can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Molecular Targets: Potential targets include enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Comparison with Similar Compounds

Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS 842-39-7)

Core Structure : Coumarin (2H-chromene with a lactone ring) .
Substituents :

  • 6-Ethyl (C₂H₅)
  • 7-Hydroxyl
  • 2-Oxo (ketone)
  • 3-Carboxylate (ethyl ester)

Molecular Formula : C₁₄H₁₄O₅
Key Differences :

  • The coumarin backbone (lactone) contrasts with the chroman (non-aromatic pyran ring) in the target compound.
  • Ethyl vs. acetyl substituents: Ethyl is electron-donating, while acetyl is electron-withdrawing, altering electronic distribution and reactivity.
  • The ketone at position 2 in the coumarin derivative may reduce solubility compared to the carboxylate ester in the chroman compound.

Implications :

  • Higher lipophilicity due to ethyl may enhance membrane permeability but reduce water solubility.
  • The lactone ring in coumarins is prone to hydrolysis under basic conditions, whereas the chroman structure may offer greater stability .

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate (CAS 119825-27-3)

Core Structure : Indole (benzopyrrole) .
Substituents :

  • 6-Formylamino (NHCHO)
  • 5-Methoxy (OCH₃)
  • 2-Carboxylate (ethyl ester)

Molecular Formula : C₁₃H₁₄N₂O₄
Key Differences :

  • Indole core (aromatic heterocycle) vs. chroman (oxygen-containing bicyclic system).
  • Formylamino and methoxy groups introduce hydrogen-bonding capacity distinct from acetyl and hydroxyl groups.

Implications :

  • The indole structure may confer interactions with biological targets (e.g., serotonin receptors).

Bioactive Ethyl Acetate Extracts (e.g., Turmeric Compounds)

Core Structure: Varied (e.g., curcuminoids, phenolic acids) . Substituents: Ethyl ester groups common in extraction solvents. Key Differences:

  • Turmeric compounds (e.g., curcumin) feature conjugated di-ketone systems, unlike the isolated acetyl in the chroman derivative.

Implications :

  • Ethyl esters in extracts improve solubility of polar metabolites, suggesting similar advantages for Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate in drug formulation .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Molecular Formula Key Properties Inferred Bioactivity
This compound Chroman 6-acetyl, 7-hydroxy, 2-carboxylate C₁₄H₁₄O₆ High polarity, ester solubility Antioxidant, antimicrobial
Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate Coumarin 6-ethyl, 7-hydroxy, 2-oxo, 3-carboxylate C₁₄H₁₄O₅ Moderate lipophilicity Enzyme inhibition (e.g., kinases)
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate Indole 6-formylamino, 5-methoxy, 2-carboxylate C₁₃H₁₄N₂O₄ Moderate solubility, H-bond donor Neuroactive potential

Research Findings and Implications

  • Bioactivity : Hydroxyl and ester groups in ethyl acetate extracts correlate with antimicrobial and antioxidant activities, suggesting similar roles for this compound .
  • Stability: Chroman’s non-aromatic pyran ring may offer hydrolytic stability over coumarin’s lactone, critical for pharmaceutical applications.

Biological Activity

Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate is a synthetic compound belonging to the class of chroman derivatives, which are characterized by a fused benzopyran structure. This compound exhibits a variety of biological activities, making it an interesting subject for research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Acetyl group at the 6-position
  • Hydroxyl group at the 7-position
  • Carboxylate moiety at the 2-position

These functional groups contribute to its chemical reactivity and potential biological activity, enhancing solubility and reactivity compared to other chroman derivatives.

Antioxidant Properties

Research indicates that chroman derivatives, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. Studies show that it can inhibit enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX), which is implicated in the synthesis of leukotrienes—mediators of inflammation . The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity Against Tumor Cells

Recent studies have highlighted the cytotoxic effects of various coumarin derivatives on tumor cells. This compound has shown promise as a lead molecule with tumor-specific cytotoxicity. In vitro assays indicate that this compound can induce cell death in specific cancer cell lines while exhibiting lower toxicity to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of hydroxyl and carboxylic acid functionalities enhances its interaction with biological targets. A comparative analysis with similar compounds reveals that modifications in substituents significantly affect their biological properties.

Compound NameStructural FeaturesBiological Activity
Ethyl 7-hydroxycoumarinHydroxyl group at position 7Strong antioxidant properties
Ethyl coumarin-3-carboxylic acidCarboxylic acid functionalityAnti-inflammatory effects
Ethyl 6-methoxy-7-hydroxycoumarinMethoxy group at position 6Enhanced solubility and bioavailability

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a concentration-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .
  • Anti-inflammatory Mechanism : Another investigation focused on the compound's ability to inhibit 5-LOX activity, demonstrating a significant reduction in leukotriene production in activated immune cells. This finding supports its potential use as an anti-inflammatory agent .
  • Antioxidant Activity : The antioxidant capacity was assessed using DPPH radical scavenging assays, where this compound exhibited potent free radical scavenging activity, confirming its role as an effective antioxidant.

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